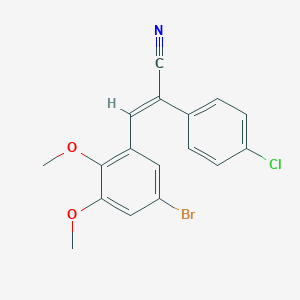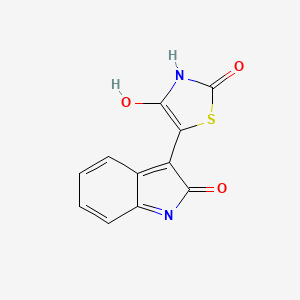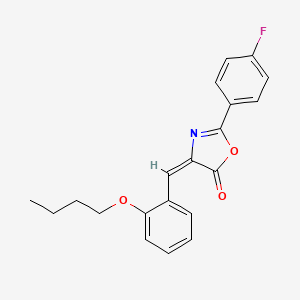
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
Übersicht
Beschreibung
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BDCA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of acrylonitrile derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile may be able to alter gene expression and potentially inhibit the growth of cancer cells. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to inhibit the aggregation of amyloid beta peptides, which may help prevent the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemical and physiological effects:
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis, which may help inhibit the growth of cancer cells. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent metastasis. In Alzheimer's disease models, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to inhibit the aggregation of amyloid beta peptides, which may help prevent the formation of plaques in the brain. Additionally, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to have antiviral properties against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its potential as a therapeutic agent for various diseases. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has shown promising results in various studies and may have potential as a drug candidate. Additionally, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is relatively easy to synthesize in the lab, which may make it more accessible for researchers. However, there are also limitations to using 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is a complex compound and requires expertise in organic chemistry to synthesize. Additionally, the mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, which may make it difficult to optimize for specific applications.
Zukünftige Richtungen
There are several future directions for 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile research. One area of interest is the development of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in cancer treatment. Additionally, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile may have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and viral infections. Further studies are needed to determine the efficacy and safety of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in these applications. Finally, the mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Additionally, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been tested for its antiviral properties and has shown promising results against certain viruses.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c1-21-16-9-14(18)8-12(17(16)22-2)7-13(10-20)11-3-5-15(19)6-4-11/h3-9H,1-2H3/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKYUQCXBPEJN-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)

![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)

![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)


![4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B4848075.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)

![7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4848097.png)
![2-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4848107.png)
![N-(3-acetylphenyl)-N-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4848112.png)